3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the use of bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, and 1,4-dioxane at high temperatures . Another method involves the use of 1-(3’:4’-methylenedioxybenzyl)-piperazine in anhydrous xylene, followed by the addition of anhydrous potassium carbonate and 2-chloropyrimidine .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex, given its structure. Density functional theory calculations and vibrational spectral analysis have been performed on similar compounds .Scientific Research Applications
Catalytic and Antitumor Activities
A series of pyrimidine derivatives coordination complexes were synthesized and characterized. These complexes exhibited significant catalytic properties, such as the decolorization of methyl blue and the oxidation of benzyl alcohol to benzaldehyde. Notably, one complex showed antitumor activity against HepG2 cells growth, highlighting the potential medicinal applications of these compounds in cancer research (Lu et al., 2015).
Synthesis Methodologies
Research has focused on the synthesis of functionalized 1H-pyrimidines, demonstrating the versatility of pyrimidine derivatives in organic synthesis. These methodologies enable the creation of compounds with potential applications in various scientific fields, including pharmaceuticals (Altural et al., 1989).
Another study reported the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. These compounds were analyzed using spectral techniques and computational exploration, suggesting their potential in electronic and material sciences (Ashraf et al., 2019).
Medicinal Chemistry
Research into polyfunctional fused heterocyclic compounds via indene‐1,3‐diones revealed the synthesis of various compounds with potential therapeutic applications. The chemical and spectroscopic evidence supports their use in developing new drugs (Hassaneen et al., 2003).
Another significant area of research is the synthesis and characterization of pyrido[1,2-a]pyrimidine derivatives, which demonstrated urease inhibition activity. This suggests their utility in designing new treatments for diseases related to urease activity, such as certain types of ulcers and infections (Rauf et al., 2010).
Future Directions
The future directions for research on this compound could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine could be explored .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-2-19-12-4-3-7-18-15(12)16(21)20(17(19)22)9-11-5-6-13-14(8-11)24-10-23-13/h3-8H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYANZNVZXBCNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.